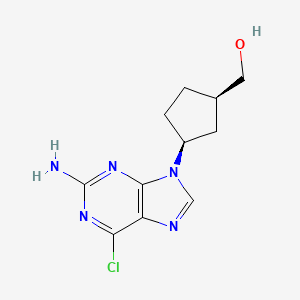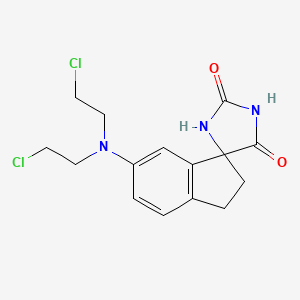![molecular formula C45H66N2O10 B12798535 4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid CAS No. 65462-27-3](/img/structure/B12798535.png)
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The compound also contains a tert-butylamino group, a hydroxypropoxy group, and a propanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid involves multiple steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving indene and cyclohexanone derivatives. The tert-butylamino group is introduced via a nucleophilic substitution reaction, while the hydroxypropoxy group is added through an etherification process. The final step involves the incorporation of the propanedioic acid moiety through esterification or amidation reactions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Esterification: The propanedioic acid moiety can form esters with alcohols under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like sulfuric acid for esterification. Major products formed from these reactions include ketones, alcohols, and esters .
Aplicaciones Científicas De Investigación
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butylamino group can interact with adrenergic receptors, while the hydroxypropoxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and binding affinity .
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic molecules and those containing tert-butylamino and hydroxypropoxy groups. Compared to these compounds, 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is unique due to its specific combination of functional groups and its spirocyclic core. This uniqueness gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
65462-27-3 |
|---|---|
Fórmula molecular |
C45H66N2O10 |
Peso molecular |
795.0 g/mol |
Nombre IUPAC |
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid |
InChI |
InChI=1S/2C21H31NO3.C3H4O4/c2*1-20(2,3)22-13-16(23)14-25-17-8-10-21(11-9-17)12-15-6-4-5-7-18(15)19(21)24;4-2(5)1-3(6)7/h2*4-7,16-17,22-23H,8-14H2,1-3H3;1H2,(H,4,5)(H,6,7) |
Clave InChI |
WSHITABQWCGABY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


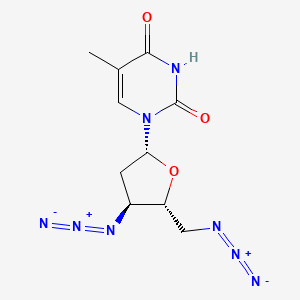
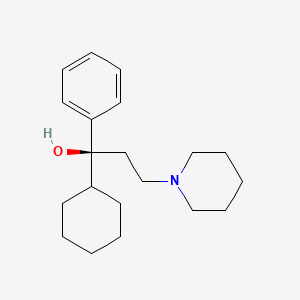
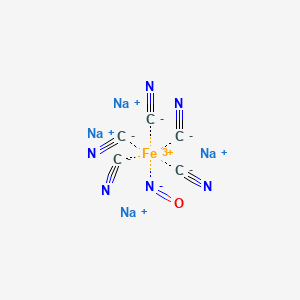
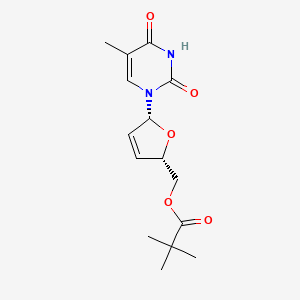
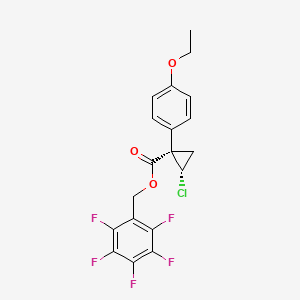
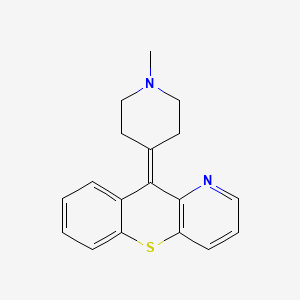
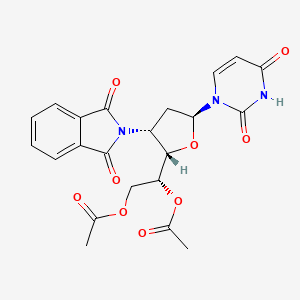
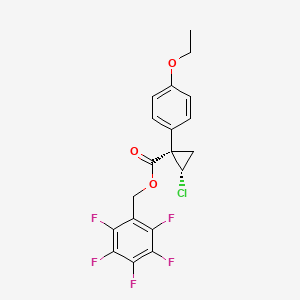

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

